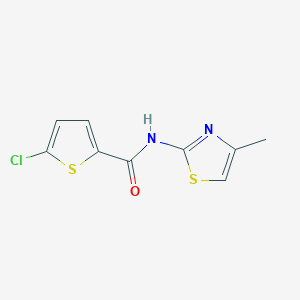
2-(2-propyl-1H-benzimidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-propyl-1H-benzimidazol-1-yl)ethanol, also known as PBE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PBE is a benzimidazole derivative that has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to act through multiple pathways. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to modulate the expression of genes involved in apoptosis and cell survival.
Biochemical and Physiological Effects:
2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is its low toxicity and high solubility, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is its limited stability in solution, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on 2-(2-propyl-1H-benzimidazol-1-yl)ethanol. One area of interest is the potential use of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol and its potential therapeutic applications.
In conclusion, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is a promising compound that has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. Its potential therapeutic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol involves the condensation reaction of 2-propyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction yields 2-(2-propyl-1H-benzimidazol-1-yl)ethanol as a white crystalline solid with a melting point of 72-74°C.
Scientific Research Applications
2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to exhibit neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-12-13-10-6-3-4-7-11(10)14(12)8-9-15/h3-4,6-7,15H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUAUVSVQXJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propylbenzimidazol-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)


![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)


![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)